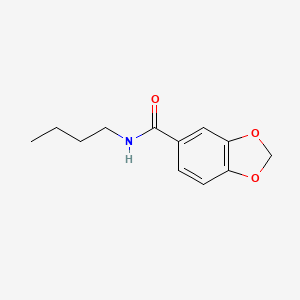

N-butyl-1,3-benzodioxole-5-carboxamide

Description

Propriétés

Formule moléculaire |

C12H15NO3 |

|---|---|

Poids moléculaire |

221.25 g/mol |

Nom IUPAC |

N-butyl-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C12H15NO3/c1-2-3-6-13-12(14)9-4-5-10-11(7-9)16-8-15-10/h4-5,7H,2-3,6,8H2,1H3,(H,13,14) |

Clé InChI |

FQGXZBMAADGBOL-UHFFFAOYSA-N |

SMILES canonique |

CCCCNC(=O)C1=CC2=C(C=C1)OCO2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du N-butyl-1,3-benzodioxole-5-carboxamide implique généralement la réaction de l’acide 1,3-benzodioxole-5-carboxylique avec la butylamine. La réaction est réalisée en présence d’un agent de couplage tel que le N,N’-dicyclohexylcarbodiimide (DCC) et d’un catalyseur comme la 4-diméthylaminopyridine (DMAP). La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante.

Méthodes de production industrielle : La production industrielle du this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé peut être optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes automatisés afin d’assurer une qualité constante.

Types de réactions :

Oxydation : Le this compound peut subir des réactions d’oxydation, généralement à l’aide d’agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe butyle ou le groupe carboxamide peut être remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Nucléophiles comme les amines ou les alcools en présence d’une base telle que l’hydroxyde de sodium.

Principaux produits :

Oxydation : Formation d’acides carboxyliques ou de cétones.

Réduction : Formation d’amines ou d’alcools.

Substitution : Formation de dérivés benzodioxole substitués.

Applications De Recherche Scientifique

Agricultural Applications

Insecticidal Properties

N-butyl-1,3-benzodioxole-5-carboxamide and its derivatives have been identified as effective insecticides. Research indicates that these compounds can serve as synergists for pyrethrins, enhancing their efficacy against various insect pests. The structural characteristics of benzodioxole derivatives contribute to their insecticidal activity, making them valuable in pest management strategies .

Growth Promotion in Plants

Recent studies have shown that benzodioxole derivatives can act as auxin receptor agonists, promoting root growth in plants like Arabidopsis thaliana and Oryza sativa. Compounds synthesized from this compound exhibited significant growth-promoting effects, indicating their potential use as agricultural growth regulators .

| Compound Name | Growth Promoting Rate (%) | Plant Model |

|---|---|---|

| HTS05309 | 45 | Arabidopsis |

| K-10 | 50 | Oryza sativa |

Pharmacological Applications

Antitumor Activity

this compound has been investigated for its anticancer properties. A series of thiosemicarbazone derivatives derived from benzodioxole exhibited cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. One compound demonstrated significant apoptosis induction and mitochondrial membrane potential disruption, highlighting the potential of benzodioxole derivatives as anticancer agents .

| Compound ID | Cell Line Tested | IC50 (μM) | Apoptosis Induction |

|---|---|---|---|

| Compound 5 | A549 | 12.5 | Yes |

| Compound 6 | C6 | 15.0 | Yes |

P2X Receptor Inhibition

Research has revealed that this compound can inhibit P2X receptors, which are implicated in chronic pain and inflammatory diseases. Compounds based on this structure showed high potency against h-P2X4R and h-P2X7R receptors, suggesting their utility in developing treatments for conditions associated with these receptors .

Biochemical Applications

Cholinesterase Inhibition

The compound’s derivatives have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The findings indicated a lack of correlation between cholinesterase inhibition and anticancer activity, suggesting that different mechanisms may be at play in the biological effects of these compounds .

Mécanisme D'action

Le mécanisme d’action du N-butyl-1,3-benzodioxole-5-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, ce qui conduit à la modulation des voies biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et du contexte biologique.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent on the amide nitrogen significantly alters solubility, lipophilicity (logP), and bioavailability. Key examples include:

*Estimated based on analog data.

Key Observations :

- Longer alkyl chains (e.g., heptanyl) increase logP, favoring lipid membrane permeability but reducing aqueous solubility .

Feed and Flavoring Additives

- N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide : Evaluated as a safe flavoring agent in feed additives, structurally related to piperlonguminine and guineensine .

- N-(4-Heptanyl)-1,3-benzodioxole-5-carboxamide : Similar applications, with regulatory approval based on safety assessments for consumers .

Pharmaceutical Agents

- Valemetostat Tosilate: A complex derivative with antineoplastic activity. Modifications include chloro, dimethylamino cyclohexyl, and pyridinylmethyl groups, enabling selective inhibition of EZH2 in hematological malignancies .

- Tulmimetostatum : Features a methoxyazetidinyl group, enhancing target specificity for solid tumors .

Controlled Substances

Structural-Activity Relationship (SAR) Insights

- Alkyl Chain Length : Shorter chains (butyl) balance lipophilicity and solubility, while longer chains (heptanyl) favor membrane penetration but may limit oral bioavailability .

- Aromatic and Heterocyclic Modifications : Substituents like thiadiazole () or fluorenyl () introduce electronic effects, altering acidity (pKa ~8.02) or fluorescence properties .

- Targeted Drug Design: Valemetostat’s dimethylamino cyclohexyl group enhances binding to EZH2, demonstrating the role of steric and electronic tuning in oncology applications .

Q & A

Q. What are the recommended synthetic routes for N-butyl-1,3-benzodioxole-5-carboxamide, and what critical parameters influence yield?

Methodological Answer: this compound can be synthesized via condensation of 1,3-benzodioxole-5-carboxylic acid with n-butylamine, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid. Key parameters include:

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

- Catalysts : DMAP (4-dimethylaminopyridine) may enhance reaction efficiency.

- Solvent : Anhydrous dichloromethane or DMF ensures optimal solubility.

Q. Reference Data :

| Compound Analogue | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Quinoline-3-carboxamide () | 23% | EDC/DMAP, DCM, 25°C | |

| Quinoline-5-carboxamide () | 20% | Similar conditions, extended reaction time |

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent integration and connectivity (e.g., n-butyl chain protons at δ 0.8–1.5 ppm, benzodioxole protons at δ 5.9–6.8 ppm).

- Infrared Spectroscopy (IR) : Amide C=O stretch appears near 1640–1680 cm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 263 [M+H]) validate molecular weight.

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard for research-grade compounds .

Q. How can researchers conduct preliminary biological activity screening for this compound?

Methodological Answer:

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Receptor Binding Studies : Screen for TRPV4 antagonism (common in benzodioxole derivatives) using calcium flux assays .

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against bacterial/fungal strains.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

Methodological Answer:

- Substituent Variation : Modify the n-butyl chain to isobutyl or tert-butyl to evaluate steric effects on receptor binding.

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -NO) to the benzodioxole ring to enhance electrophilic interactions.

- Comparative Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with analogues like piperflanilide (), which has fluorinated substituents for enhanced activity .

Q. How should researchers resolve contradictions in reported biological data across studies?

Methodological Answer:

- Standardization : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).

- Orthogonal Validation : Confirm activity via multiple methods (e.g., TRPV4 antagonism via patch-clamp electrophysiology and calcium imaging).

- Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted starting materials) as confounding factors .

Q. What experimental strategies elucidate the mechanism of action of this compound in cancer pathways?

Methodological Answer:

- Transcriptomic Profiling : RNA sequencing of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB).

- Protein Interaction Studies : Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to identify binding partners.

- In Vivo Models : Use xenograft mice to validate efficacy and toxicity, referencing valemetostat tosilate (), a benzodioxole-based anticancer agent targeting histone methylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.